3-ethoxyoxane-3-carbaldehyde
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Overview
Description
3-Ethoxyoxane-3-carbaldehyde is an organic compound with the molecular formula C8H14O3 It is a member of the oxane family, characterized by an oxane ring substituted with an ethoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethoxyoxane-3-carbaldehyde typically involves the reaction of ethyl vinyl ether with formaldehyde in the presence of an acid catalyst. The reaction proceeds through an electrophilic addition mechanism, where the ethyl vinyl ether reacts with formaldehyde to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common in these processes.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxyoxane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-ethoxyoxane-3-carboxylic acid.
Reduction: 3-ethoxyoxane-3-methanol.
Substitution: Various substituted oxane derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxyoxane-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals and fine chemicals. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 3-ethoxyoxane-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. Further research is needed to fully elucidate the specific molecular targets and pathways involved.
Comparison with Similar Compounds
3-Methoxyoxane-3-carbaldehyde: Similar structure but with a methoxy group instead of an ethoxy group.
3-Propoxyoxane-3-carbaldehyde: Similar structure but with a propoxy group instead of an ethoxy group.
3-Butoxyoxane-3-carbaldehyde: Similar structure but with a butoxy group instead of an ethoxy group.
Uniqueness: 3-Ethoxyoxane-3-carbaldehyde is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. The ethoxy group can provide steric hindrance and electronic effects that differentiate it from its analogs, potentially leading to distinct chemical and biological properties.
Properties
CAS No. |
1781075-16-8 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.2 |
Purity |
95 |
Origin of Product |
United States |
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